4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
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Overview
Description
4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, a carbamothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-amino-3-methylphenyl-1,3-benzoxazole in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the carbamothioyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-methylphenyl)benzamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
Uniqueness
4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to the presence of the benzoxazole ring and the carbamothioyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-methyl-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-14-6-8-16(9-7-14)21(27)26-23(29)24-18-10-11-20-19(13-18)25-22(28-20)17-5-3-4-15(2)12-17/h3-13H,1-2H3,(H2,24,26,27,29) |
InChI Key |
KMMLGKWONMPKHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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